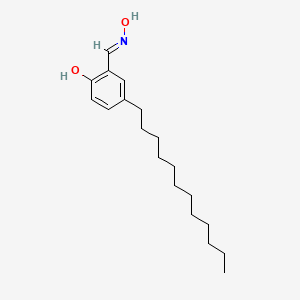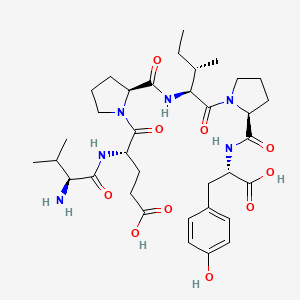
Lucifer Yellow VS dilithium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lucifer Yellow VS Dilithium Salt is a highly fluorescent dye used for labeling proteins. It can also be used in analytical study of dual analyte flow injection fluorescence immunoassays using thiophilic gel reactors and synchronous scanning detection.
Scientific Research Applications
1. Macrophage Research
Lucifer Yellow is utilized in studying the transport processes in macrophages. Steinberg et al. (1987) explored its use to understand how macrophages remove fluorescent dyes, like Lucifer Yellow, from the cytoplasmic matrix. The study showed that Lucifer Yellow was sequestered within cytoplasmic vacuoles and released into the extracellular medium, highlighting its utility in studying organic anion transporters in macrophages (Steinberg, Newman, Swanson, & Silverstein, 1987).
2. Neuronal Tracing and Visualization
Hill and Oliver (1993) demonstrated the use of biotinylated-Lucifer Yellow in visualizing neurons. This method allowed for the identification of neurons by retrograde transport, followed by intracellular injection of biotin-labeled Lucifer Yellow, enhancing the understanding of efferent connectivity in the inferior colliculus (Hill & Oliver, 1993).
3. Contact Lens Research
Luensmann et al. (2009) investigated the distribution profile of hen egg lysozyme on contact lens materials using Lucifer Yellow. This research is significant for understanding protein deposition on contact lens materials, providing insights into the compatibility and safety of various lens types (Luensmann, Zhang, Subbaraman, Sheardown, & Jones, 2009).
4. Fluorescent Immunoassays
Bailey, Rocks, and Riley (1983) utilized Lucifer Yellow as a label in fluorescent immunoassays, particularly for determining albumin in serum. This application demonstrates the versatility of Lucifer Yellow in bioanalytical methods, offering a sensitive and specific way to detect specific proteins (Bailey, Rocks, & Riley, 1983).
Mechanism of Action
Target of Action
Lucifer Yellow VS dilithium salt is a highly fluorescent dye that is primarily used for marking nerve cells . It is known to interact with proteins, rapidly and covalently labeling them under mild conditions .
Mode of Action
The compound contains a free hydrazido group that reacts with aliphatic aldehydes at room temperature . This allows it to be covalently linked to surrounding biomolecules during aldehyde fixation . The dye spreads rapidly through the injected cell and binds effectively to tissue by a variety of fixatives .
Biochemical Pathways
It is known to be used as a biological tracer for monitoring neuronal branching, regeneration, gap junction detection and characterization, and selective cell ablation after aldehyde fixation .
Pharmacokinetics
It is known that the lithium salt form of lucifer yellow ch, which is commonly used for microinjection, has higher solubility than the potassium and ammonium salt forms of lucifer yellow ch . This suggests that the compound’s bioavailability may be influenced by its salt form.
Result of Action
The primary result of this compound’s action is the labeling of nerve cells, allowing for the visualization of neuronal morphology . This enables researchers to track connections between cells and study the structure and function of the nervous system.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s solubility and therefore its effectiveness can vary depending on the salt form used . Additionally, the compound is used for microinjection, a process that can be affected by factors such as temperature and pH .
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Lucifer Yellow VS dilithium salt involves the reaction of Lucifer Yellow with dilithium carbonate in a solvent.", "Starting Materials": [ "Lucifer Yellow", "Dilithium carbonate", "Solvent (e.g. water, ethanol)" ], "Reaction": [ "Dissolve Lucifer Yellow and dilithium carbonate in the solvent", "Heat the mixture to reflux", "Stir the mixture for several hours", "Cool the mixture to room temperature", "Filter the precipitate", "Wash the precipitate with the solvent", "Dry the precipitate under vacuum", "Obtain Lucifer Yellow VS dilithium salt as a yellow powder" ] } | |
CAS No. |
71231-14-6 |
Molecular Formula |
C20H14Li2N2O10S3+2 |
Molecular Weight |
552.5 g/mol |
IUPAC Name |
dilithium;6-amino-2-(3-ethenylsulfonylphenyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid |
InChI |
InChI=1S/C20H14N2O10S3.2Li/c1-2-33(25,26)11-5-3-4-10(6-11)22-19(23)14-8-12(34(27,28)29)7-13-17(14)15(20(22)24)9-16(18(13)21)35(30,31)32;;/h2-9H,1,21H2,(H,27,28,29)(H,30,31,32);;/q;2*+1 |
InChI Key |
PSJNJVOFDDMXDP-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-] |
Canonical SMILES |
[Li+].[Li+].C=CS(=O)(=O)C1=CC=CC(=C1)N2C(=O)C3=CC(=CC4=C3C(=CC(=C4N)S(=O)(=O)O)C2=O)S(=O)(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




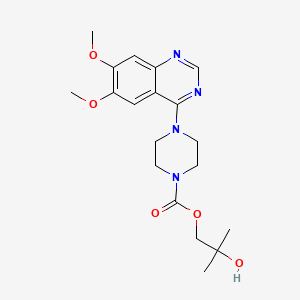
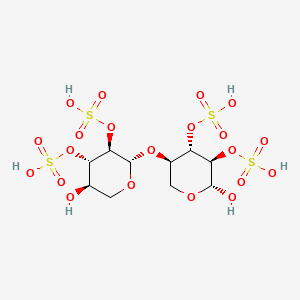

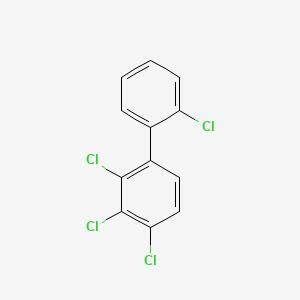

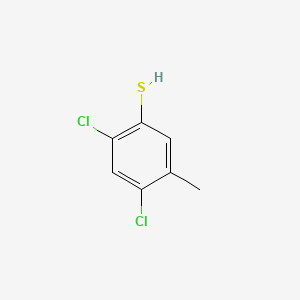
![Acetamide, N-[3-[(phenylmethyl)amino]phenyl]-](/img/structure/B1597314.png)


